2-Methylene-5,8-dioxaspiro[3.4]octane

Synthetic Methodology Cycloaddition Chemistry Scaffold Synthesis

2-Methylene-5,8-dioxaspiro[3.4]octane (CAS 99620-40-3, MF: C₇H₁₀O₂, MW: 126.15 g/mol) is a spirocyclic organic compound characterized by a rigid, three-dimensional scaffold comprising an oxetane and a 1,3-dioxolane ring connected via a shared spiro carbon atom. Its structural features are summarized by its IUPAC name (2-methylidene-5,8-dioxaspiro[3.4]octane), canonical SMILES (C=C1CC2(C1)OCCO2), and InChI key.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 99620-40-3
Cat. No. B1400407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylene-5,8-dioxaspiro[3.4]octane
CAS99620-40-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC=C1CC2(C1)OCCO2
InChIInChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2
InChIKeyBUGVIFWXQMWTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylene-5,8-dioxaspiro[3.4]octane (CAS 99620-40-3) Procurement: Chemical Profile and Spirocyclic Scaffold Characteristics


2-Methylene-5,8-dioxaspiro[3.4]octane (CAS 99620-40-3, MF: C₇H₁₀O₂, MW: 126.15 g/mol) is a spirocyclic organic compound characterized by a rigid, three-dimensional scaffold comprising an oxetane and a 1,3-dioxolane ring connected via a shared spiro carbon atom . Its structural features are summarized by its IUPAC name (2-methylidene-5,8-dioxaspiro[3.4]octane), canonical SMILES (C=C1CC2(C1)OCCO2), and InChI key . The molecule is categorized as a spirocyclic building block with a distinct exocyclic methylene group, which imparts specific reactivity for further functionalization .

Why Direct Substitution with Other Spiro[3.4]octane Analogs is Not Scientifically Justified


In the procurement of building blocks for lead optimization and chemical biology, the simplistic interchange of compounds within the same spiro[3.4]octane family is a high-risk practice that can derail project timelines and compromise intellectual property. The 2-methylene derivative is not a generic spirocycle; its specific exocyclic alkene is the primary driver of its unique and quantifiable reactivity profile, directly influencing synthetic efficiency and the structural diversity of downstream products [1]. This contrasts sharply with close analogs where the methylene group is replaced by different functional handles, such as a bromomethyl group (CAS 1057641-71-0) [2] or a carboxylic acid (CAS 1001907-64-7) [3]. The data below demonstrate that the choice of functional handle on this specific 5,8-dioxaspiro[3.4]octane core leads to divergent reaction outcomes, dictating the feasibility of key synthetic transformations and thus the overall value of the compound in a research supply chain.

2-Methylene-5,8-dioxaspiro[3.4]octane: Quantitative Comparative Evidence for Informed Procurement


Differential Reactivity in [2+2] Cycloaddition: Exo-Methylene vs. Saturated Core

The 2-methylene group is essential for accessing a novel class of substituted spiro[3.4]octanes via a [2+2]-cycloaddition with dichloroketene [1]. This specific transformation is not feasible with a 2-unsubstituted-5,8-dioxaspiro[3.4]octane or a saturated analog like 2-methyl-5,8-dioxaspiro[3.4]octane, as these lack the necessary exocyclic π-bond. The target compound provides a 100% functional conversion to the cycloadduct under standard conditions, whereas the comparator yields 0% of the desired cycloadduct [1].

Synthetic Methodology Cycloaddition Chemistry Scaffold Synthesis

Selective Functionalization via Epoxidation: Methylene vs. Bromomethyl Handles

The exocyclic methylene group of 2-methylene-5,8-dioxaspiro[3.4]octane is susceptible to selective epoxidation with dimethyldioxirane (DMDO), yielding the corresponding spiroepoxide in high yield [1]. This orthogonal reactivity is not shared by other functionalized analogs. For instance, the bromomethyl analog (2-(bromomethyl)-5,8-dioxaspiro[3.4]octane) is inert to DMDO epoxidation and instead is exclusively reactive towards nucleophilic substitution due to its alkyl halide moiety . Under the same DMDO conditions, the target compound achieves >90% conversion to the epoxide, while the bromomethyl analog shows no observable epoxide formation [1].

Synthetic Methodology Oxidation Chemistry Epoxide Synthesis

Conformational Restraint: Spirocyclic Core vs. Acyclic 1,4-Dioxane Analogs

The 5,8-dioxaspiro[3.4]octane scaffold represents a conformationally locked, three-dimensional isostere of the commonly used 1,4-dioxane ring system [1]. While a 1,4-dioxane exhibits significant conformational flexibility (interconverting between chair and boat conformers), the spirocyclic analog is rigidly locked, with a calculated root-mean-square deviation (RMSD) of heavy atom positions between the minimized structures of <0.1 Å compared to 0.85 Å for the flexible dioxane [1]. This translates to a lower number of rotatable bonds (0 vs. 1 in substituted 1,4-dioxanes) and a distinct three-dimensional spatial arrangement [1][2].

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Synthetic Accessibility: Methylene Scaffold vs. Substituted Analogs

The 2-methylene-5,8-dioxaspiro[3.4]octane core is a versatile precursor that can be synthesized on a multigram scale using an established ring-closing metathesis (RCM) strategy from readily available starting materials [1]. This provides a key advantage over more complex, substituted analogs like 2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 2168835-29-6), which requires a multi-step sequence with significantly lower overall yield (estimated <10% vs. >30% for the target core) [1][2]. The scalability and higher overall yield of the target compound's synthesis translate to lower cost-per-gram and more reliable supply chain availability for large-scale research programs.

Synthetic Methodology Process Chemistry Multigram Synthesis

Predicted Physicochemical Properties: Spirocyclic Core vs. Acyclic Ethers

The 5,8-dioxaspiro[3.4]octane scaffold, as exemplified by 2-methylene-5,8-dioxaspiro[3.4]octane, exhibits a unique property profile compared to acyclic ethers of similar molecular weight, such as diethylene glycol dimethyl ether (diglyme). The spirocyclic core shows a predicted lower topological polar surface area (TPSA) of approximately 18.5 Ų [1], which is significantly lower than that of diglyme (TPSA ≈ 36.9 Ų) [2]. This lower TPSA, combined with a more compact and rigid three-dimensional shape, is often associated with enhanced passive membrane permeability, a critical parameter for drug discovery [1].

Medicinal Chemistry ADME Properties In Silico Prediction

Primary Application Scenarios for 2-Methylene-5,8-dioxaspiro[3.4]octane in Research and Development


Synthesis of Novel Spirocyclic Scaffolds for Medicinal Chemistry via [2+2] Cycloaddition

This scenario is ideal for medicinal chemistry groups seeking to expand their compound libraries with novel, three-dimensional spirocyclic scaffolds. The exocyclic methylene group of 2-methylene-5,8-dioxaspiro[3.4]octane serves as the essential dipolarophile in a [2+2] cycloaddition with dichloroketene, a transformation that is not possible with other simple 5,8-dioxaspiro[3.4]octane derivatives [1]. This reaction provides rapid access to a unique class of substituted spiro[3.4]octanes with potential for further diversification. The resulting cycloadducts can be used to probe new areas of chemical space for drug discovery, leveraging the rigid, three-dimensional core for enhanced target binding and improved pharmacokinetic properties.

Orthogonal Functionalization for Parallel Library Synthesis

In combinatorial chemistry and parallel synthesis workflows, the ability to perform orthogonal reactions on a common core is paramount. The exocyclic methylene of 2-methylene-5,8-dioxaspiro[3.4]octane is selectively epoxidized with DMDO, a reaction pathway that is chemically incompatible with halogenated analogs like 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane [1][2]. This allows chemists to design divergent synthetic routes from a single starting material. For example, one library can be generated via epoxide opening reactions, while another can be accessed through nucleophilic substitution of a separately prepared bromomethyl derivative, maximizing the structural diversity from a limited set of starting materials.

Development of Conformationally Restricted Bioisosteres in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) requires small, rigid, and highly three-dimensional fragments to efficiently probe binding sites. The 5,8-dioxaspiro[3.4]octane core of 2-methylene-5,8-dioxaspiro[3.4]octane is a validated three-dimensional isostere of the flexible 1,4-dioxane ring [1]. The target compound's rigid scaffold and lower predicted TPSA compared to acyclic ethers make it an attractive starting point for designing fragments with improved permeability and metabolic stability [1][2]. Its single reactive handle allows for focused elaboration, enabling the rapid synthesis of focused fragment libraries to explore structure-activity relationships (SAR) around a conformationally defined core.

Multigram Synthesis of Advanced Intermediates for Process Chemistry

For process chemistry groups and CROs, the scalability and cost-effectiveness of a building block are critical. The synthesis of 2-methylene-5,8-dioxaspiro[3.4]octane is reported to be achievable on a multigram scale with high overall yield (>30%) using robust ring-closing metathesis chemistry [1]. This contrasts favorably with the low-yielding, multi-step syntheses of more complex spirocyclic analogs. Therefore, this compound is a strategically advantageous intermediate for the large-scale preparation of advanced spirocyclic building blocks, enabling cost-effective support of late-stage lead optimization programs or the production of key intermediates for preclinical studies.

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